D-Glucose 6-phosphate (disodium salt)
Description
Overview of D-Glucose 6-phosphate as a Central Metabolic Hub
D-Glucose 6-phosphate stands at a critical crossroads of carbohydrate metabolism, acting as a central hub that directs the flow of glucose into various essential biochemical pathways depending on the cell's immediate needs. nih.govtuscany-diet.netnih.govresearchgate.net This strategic position allows cells to efficiently manage their energy production, biosynthesis, and storage requirements. wikipedia.orgnih.gov The metabolic fate of G6P is not predetermined but is dynamically regulated based on the cell's energy status and the availability of nutrients. nih.govnih.gov
The primary metabolic routes originating from G6P include:
Glycolysis: When the cell requires energy, G6P enters the glycolytic pathway to be broken down, ultimately leading to the production of ATP. libretexts.orgwikipedia.orgnih.gov
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Alternatively, G6P can be shunted into the PPP. wikipedia.orguh.edukhanacademy.org This pathway is crucial for generating NADPH, a key reducing agent for biosynthetic reactions and for protecting against oxidative stress, and for producing pentose sugars like ribose-5-phosphate (B1218738), which are essential for nucleotide synthesis. tuscany-diet.netuh.edunih.govjackwestin.com
Glycogen (B147801) Synthesis (Glycogenesis): In times of glucose surplus, G6P is converted into glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles. wikipedia.orgtuscany-diet.netyoutube.com
Gluconeogenesis: In the liver, G6P can be produced via gluconeogenesis from non-carbohydrate precursors. nih.govnumberanalytics.com It is the final intermediate before free glucose is released into the bloodstream to maintain blood glucose homeostasis. wikipedia.orgwikipedia.org
This branching allows a single molecule to serve multiple functions, from immediate energy release to the synthesis of complex biomolecules and energy storage. nih.govtuscany-diet.net The liver, in particular, showcases the central role of G6P, where it connects glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway. nih.govnih.govresearchgate.netsemanticscholar.org
Table 1: Major Metabolic Pathways Involving D-Glucose 6-phosphate
| Pathway | Primary Function | Key Enzyme Acting on G6P | Primary Product from G6P | Cellular Location |
|---|---|---|---|---|
| Glycolysis | ATP production, generation of carbon skeletons | Phosphoglucose (B3042753) Isomerase | Fructose (B13574) 6-phosphate | Cytosol |
| Pentose Phosphate Pathway | NADPH and Ribose-5-phosphate synthesis | Glucose-6-phosphate Dehydrogenase (G6PD) | 6-Phosphoglucono-δ-lactone | Cytosol |
| Glycogen Synthesis | Glucose storage | Phosphoglucomutase | Glucose 1-phosphate | Cytosol (primarily liver and muscle) |
| Gluconeogenesis | Glucose production | Glucose-6-phosphatase | D-Glucose | Endoplasmic Reticulum (liver and kidney) |
Significance in Cellular Metabolism and Energy Flow
The significance of D-Glucose 6-phosphate in cellular metabolism stems from its role in governing the flow of energy and carbon. nih.govnih.gov The decision to channel G6P into either glycolysis or the pentose phosphate pathway is a critical regulatory point that dictates whether the cell prioritizes ATP production or the generation of biosynthetic precursors and reducing power. researchgate.netrose-hulman.edu
When a cell's energy charge is low, G6P is preferentially directed into glycolysis. wikipedia.org In this pathway, G6P is isomerized to fructose 6-phosphate, a crucial step that prepares the molecule for further breakdown to pyruvate. vaia.comwikipedia.org This process yields a net gain of ATP, the primary energy currency of the cell, and NADH, another important energy carrier. libretexts.org
Conversely, when the cell has a high energy charge but requires building blocks for macromolecules or needs to counteract oxidative stress, G6P is diverted to the pentose phosphate pathway. wikipedia.orgrose-hulman.edu The first and rate-limiting step of this pathway is the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PD), which produces NADPH. uh.edurose-hulman.edunih.govyoutube.com NADPH is essential for reductive biosynthesis, such as fatty acid synthesis, and for regenerating reduced glutathione (B108866), a key antioxidant. uh.edunih.govjackwestin.com The PPP also produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (DNA and RNA) and coenzymes like ATP, NAD+, FAD, and coenzyme A. uh.edukhanacademy.orgnih.gov
Furthermore, G6P is central to maintaining energy reserves. wikipedia.org In the liver and muscle cells, when glucose and energy levels are high, G6P is converted to glucose-1-phosphate and subsequently stored as glycogen. wikipedia.orgtuscany-diet.netyoutube.com G6P itself acts as an allosteric activator of glycogen synthase, the key enzyme in this process, thus promoting its own storage. wikipedia.orgnih.gov During periods of fasting, the liver breaks down glycogen (glycogenolysis) to produce G6P, which is then hydrolyzed by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose levels. wikipedia.orgwikipedia.org Muscle cells lack glucose-6-phosphatase, so the G6P they derive from glycogenolysis is used directly for glycolysis within the muscle itself. wikipedia.orgwikipedia.org
Table 2: Research Findings on the Roles of D-Glucose 6-phosphate
| Area of Research | Finding | Significance |
|---|---|---|
| Metabolic Regulation | G6P is a key branch point between glycolysis and the pentose phosphate pathway (PPP). wikipedia.orgrose-hulman.edu | Allows cells to shift between energy production (glycolysis) and biosynthesis/redox balance (PPP) based on metabolic needs. researchgate.net |
| Energy Storage | G6P is an allosteric activator of glycogen synthase and a precursor for glycogen synthesis. wikipedia.orgnih.gov | Promotes the storage of excess glucose as glycogen in the liver and muscles when energy levels are high. tuscany-diet.net |
| Biosynthesis | The PPP, starting with G6P, is the primary source of NADPH and ribose-5-phosphate. uh.edunih.gov | Provides the essential reducing power for anabolic reactions and the sugar backbone for nucleotide synthesis. khanacademy.orgjackwestin.com |
| Blood Glucose Homeostasis | In the liver, G6P is the final intermediate in gluconeogenesis and glycogenolysis before being converted to free glucose for release into the blood. nih.govwikipedia.org | Crucial for maintaining stable blood glucose levels, especially during fasting. wikipedia.org |
| Cellular Integrity | The phosphorylation of glucose to G6P traps the sugar inside the cell. libretexts.orgnih.govhmdb.ca | Prevents leakage of a primary energy source and commits it to intracellular metabolic pathways. wikipedia.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| D-Glucose 6-phosphate |
| D-Glucose |
| Fructose 6-phosphate |
| Glucose 1-phosphate |
| 6-Phosphoglucono-δ-lactone |
| Ribose-5-phosphate |
| Pyruvate |
| Adenosine triphosphate (ATP) |
| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) |
| Nicotinamide adenine dinucleotide (NADH) |
| Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) |
| Glycogen |
| Glutathione |
| Fatty acids |
| Nucleotides |
| Coenzyme A |
| FAD |
D-Glucose 6-phosphate: A Central Molecule in Cellular Metabolism
D-Glucose 6-phosphate (G6P) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of several major pathways. Formed by the phosphorylation of glucose on the sixth carbon, this anionic sugar is trapped within the cell, committing it to a variety of metabolic fates. wikipedia.orgyoutube.com Its disodium (B8443419) salt is a stable, water-soluble form commonly used in research to investigate these biochemical routes. G6P serves as a central hub, connecting glycolysis, the pentose phosphate pathway, glycogen synthesis, gluconeogenesis, and the hexosamine pathway, with its flux through these routes being tightly regulated according to the cell's energetic and biosynthetic needs. mdpi.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11Na2O9P |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
InChI Key |
VQLXCAHGUGIEEL-FAOVPRGRSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Intermediary Metabolic Pathways and D Glucose 6 Phosphate Flux
De Novo Lipogenesis Linkages
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. D-Glucose 6-phosphate, a primary product of glucose phosphorylation, serves as a critical signaling molecule and a source of carbon skeletons for this pathway.
The flux of G6P into glycolysis is a prerequisite for DNL. Within the glycolytic pathway, G6P is isomerized to fructose 6-phosphate, which is subsequently converted to other intermediates that ultimately yield pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA, the fundamental building block for fatty acid synthesis.
A key regulatory link between glucose metabolism and DNL is the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP). Research has indicated that G6P can act as an allosteric activator of ChREBP. wikipedia.orgwikipedia.org The activation of ChREBP leads to the increased expression of genes encoding key lipogenic enzymes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). wikipedia.org While other glycolytic intermediates like xylulose-5-phosphate have also been implicated in ChREBP activation, some studies suggest that G6P is a primary activator in the liver. wikipedia.org
Furthermore, the metabolism of G6P through the pentose phosphate pathway (PPP) is intrinsically linked to DNL. The oxidative phase of the PPP converts G6P into 6-phosphogluconate, a reaction that generates NADPH. khanacademy.orgwikipedia.org NADPH is an essential reducing equivalent required for the reductive synthesis of fatty acids by fatty acid synthase. wikipedia.orgnih.gov Therefore, the shunting of G6P into the PPP directly supports the biosynthetic activity of DNL.
The intricate relationship between G6P and DNL is highlighted in the table below, which summarizes the key enzymes and their roles.
| Enzyme/Protein | Role in Linking G6P to De Novo Lipogenesis |
| Glucokinase/Hexokinase | Phosphorylates glucose to form D-Glucose 6-phosphate, the entry point for its metabolic fate. wikipedia.org |
| ChREBP | A transcription factor activated by G6P, which upregulates the expression of lipogenic enzymes. wikipedia.orgwikipedia.org |
| Glucose-6-phosphate dehydrogenase | The rate-limiting enzyme of the pentose phosphate pathway, which produces NADPH from G6P for fatty acid synthesis. khanacademy.orgwikipedia.org |
| Fatty Acid Synthase (FAS) | A key enzyme in DNL that utilizes acetyl-CoA and NADPH (derived from G6P metabolism) to synthesize fatty acids. wikipedia.org |
Broader Carbohydrate Metabolism Interactions
Beyond its role in glycolysis and its link to DNL, D-Glucose 6-phosphate is a central hub for several other major carbohydrate metabolic pathways. The direction of G6P flux is dictated by the physiological state of the organism, including nutritional status and hormonal signals.
Glycogen Synthesis: In times of high glucose availability, G6P is shunted towards glycogen synthesis for storage, primarily in the liver and skeletal muscle. G6P is first converted to glucose 1-phosphate by phosphoglucomutase. wikipedia.org Subsequently, UDP-glucose pyrophosphorylase creates UDP-glucose, the activated form of glucose used by glycogen synthase to extend the glycogen chain. wikipedia.org Importantly, G6P acts as a potent allosteric activator of glycogen synthase, promoting its activity and thereby enhancing glycogen storage. wikipedia.orgnih.govnih.gov This ensures that excess glucose is efficiently stored as glycogen.
Gluconeogenesis: During periods of fasting or low carbohydrate intake, the liver synthesizes glucose from non-carbohydrate precursors through gluconeogenesis to maintain blood glucose levels. wikipedia.orgjackwestin.com In the final step of this pathway, D-Glucose 6-phosphate is hydrolyzed by glucose-6-phosphatase to release free glucose into the bloodstream. wikipedia.orgwikipedia.orgjackwestin.com This enzyme is predominantly found in the liver and kidneys, allowing these organs to regulate blood glucose homeostasis. wikipedia.orgjackwestin.com Research has shown that G6P produced via gluconeogenesis is equally effective in activating glycogen synthase as G6P produced from direct glucose phosphorylation, indicating a common intracellular pool. nih.gov
Pentose Phosphate Pathway (PPP): The pentose phosphate pathway is a metabolic route parallel to glycolysis that originates with D-Glucose 6-phosphate. khanacademy.orgwikipedia.orgfrontiersin.org The entry and rate-limiting step of the PPP is the dehydrogenation of G6P by glucose-6-phosphate dehydrogenase, which produces NADPH and 6-phosphogluconolactone. khanacademy.orgwikipedia.orgfrontiersin.org The PPP has two main functions: to generate NADPH for reductive biosynthesis (like DNL) and for protection against oxidative stress, and to produce pentose sugars, such as ribose-5-phosphate (B1218738), which are essential for nucleotide and nucleic acid synthesis. wikipedia.orgfrontiersin.org The flux of G6P through the PPP is regulated by the cellular demand for NADPH and ribose-5-phosphate. wikipedia.org
The following table summarizes the key metabolic fates of D-Glucose 6-phosphate in these broader carbohydrate pathways.
| Metabolic Pathway | Key Enzyme(s) | Primary Product(s) | Metabolic Function |
| Glycogen Synthesis | Phosphoglucomutase, Glycogen Synthase | Glycogen | Glucose storage in liver and muscle. wikipedia.org |
| Gluconeogenesis | Glucose-6-phosphatase | Glucose | Release of free glucose into the bloodstream to maintain blood glucose levels. wikipedia.orgjackwestin.com |
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | NADPH, Ribose-5-phosphate | Reductive biosynthesis, antioxidant defense, and nucleotide synthesis. wikipedia.orgfrontiersin.org |
Enzymology and Regulatory Mechanisms Involving D Glucose 6 Phosphate
Hexokinase/Glucokinase-Mediated Phosphorylation and Regulation
The initial step in the metabolism of glucose is its phosphorylation to D-Glucose 6-phosphate (G6P), a reaction catalyzed by hexokinases. This process traps glucose inside the cell, as the phosphorylated molecule cannot easily cross the cell membrane. There are several isoforms of hexokinase, with hexokinase I-III and hexokinase IV (glucokinase) being the most prominent.
Hexokinase I, considered a "housekeeping enzyme," is found in most mammalian tissues and has a high affinity for glucose. proteopedia.org It is potently inhibited by its product, G6P. proteopedia.orgquora.com This product inhibition is a crucial feedback mechanism that matches glucose utilization with the cell's energy needs. proteopedia.org The regulatory mechanism is complex; research on human brain hexokinase (HKI) shows that G6P can inhibit the enzyme by binding to both the active site in the C-terminal half and an allosteric site in the N-terminal half. researchgate.netnih.gov The binding of G6P to the C-terminal domain's active site appears to occupy the binding site for ATP, while binding at the N-terminal domain may overlap with the phosphate (B84403) binding site. nih.gov
In contrast, glucokinase (or hexokinase IV) is found primarily in the liver and pancreatic β-cells and functions as a glucose sensor due to its lower affinity for glucose and distinct regulatory properties. wikipedia.orgyoutube.com Crucially, glucokinase is not inhibited by G6P. proteopedia.org This lack of product inhibition allows the liver to continuously take up and phosphorylate large amounts of glucose after a carbohydrate-rich meal, facilitating its conversion to glycogen (B147801) or its entry into glycolysis for triglyceride synthesis. proteopedia.orgwikipedia.org The activity of glucokinase is instead regulated by the glucokinase regulatory protein (GKRP), which sequesters the enzyme in the nucleus during low glucose conditions. diabetesjournals.org
Table 1: Comparison of Hexokinase and Glucokinase Regulation
| Feature | Hexokinase (I-III) | Glucokinase (Hexokinase IV) |
|---|---|---|
| Tissue Location | Most tissues (e.g., brain, muscle) proteopedia.org | Liver, Pancreatic β-cells wikipedia.org |
| Affinity for Glucose (Km) | Low (approx. 0.1 mM) youtube.com | High (approx. 10 mM) youtube.com |
| Product Inhibition by G6P | Yes, potent allosteric inhibition proteopedia.orgquora.com | No proteopedia.org |
| Primary Regulatory Mechanism | Allosteric feedback inhibition by G6P quora.com | Induction by insulin; regulation by GKRP diabetesjournals.org |
| Physiological Role | Glucose utilization for energy in most cells | Glucose sensing and bulk glucose processing in the liver and pancreas wikipedia.org |
Glucose-6-phosphate Dehydrogenase (G6PD) Activity and Regulatory Mechanisms
Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP). nih.govfrontiersin.org This pathway is critical for generating Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADPH) and the precursors for nucleotide biosynthesis. nih.govashpublications.org G6PD catalyzes the oxidation of G6P to 6-phospho-D-glucono-1,5-lactone, with the concurrent reduction of NADP+ to NADPH. wikipedia.orgmedscape.com The NADPH produced is vital for protecting cells from oxidative damage by maintaining a reduced pool of glutathione (B108866) and for supporting reductive biosynthesis, such as fatty acid synthesis. frontiersin.orgwikipedia.org
NADP+ plays a dual role in G6PD function as both a catalytic coenzyme and a structural stabilizer. pnas.orgnih.gov The enzyme possesses two distinct NADP+ binding sites per subunit: a "catalytic" site (NADP+c) within the active site and a "structural" site (NADP+s) located approximately 25 Å away. pnas.orgnih.govexlibrisgroup.com
Catalytic Role : At the active site, NADP+ acts as the electron acceptor in the dehydrogenation of G6P to produce NADPH. wikipedia.org
Structural Role : The binding of NADP+ at the structural site is crucial for maintaining the enzyme's structural integrity and catalytic activity. nih.govnih.gov This structural NADP+ is located near the dimer interface and its binding stabilizes the dimeric or tetrameric conformation of the enzyme, which is the active form. nih.govnih.gov The monomeric form of G6PD is inactive. nih.gov Depletion of NADP+ can lead to the dissociation of dimers into inactive monomers. frontiersin.org High-resolution structural studies have revealed that the binding of structural NADP+ induces a conformational change that allosterically regulates G6P binding and catalysis. pnas.orgnih.govnih.gov
The function, expression, and stability of G6PD are intricately regulated by various post-translational modifications (PTMs). nih.govresearchgate.net These modifications act as a sophisticated control layer, allowing cells to rapidly modulate PPP activity in response to metabolic and stress signals.
Phosphorylation : This reversible modification occurs on serine, threonine, and tyrosine residues and is involved in regulating many cellular processes. nih.govweebly.com
Acetylation : Acetylation of specific lysine (B10760008) residues can significantly impact G6PD activity. For instance, acetylation of Lys403 sterically hinders the binding of structural NADP+, which reduces enzyme stability and activity. wikipedia.org This modification is reversible, and SIRT2-dependent deacetylation has been shown to activate G6PD, enhancing the supply of NADPH to counteract oxidative stress. wikipedia.org
O-linked β-N-Acetylglucosamine (O-GlcNAc) : This is a reversible PTM that occurs on serine or threonine residues and has been identified as a regulator of G6PD. nih.gov
Other Modifications : Studies have also identified ubiquitination, SUMOylation, and glutarylation as PTMs that regulate G6PD protein stability and enzyme activity. nih.govresearchgate.net
Table 2: Post-Translational Modifications (PTMs) of Glucose-6-Phosphate Dehydrogenase (G6PD)
| Modification Type | Effect on G6PD | Reference |
|---|---|---|
| Phosphorylation | Regulates enzyme activity. | nih.govweebly.com |
| Acetylation | Regulates enzyme stability and activity; deacetylation by SIRT2 activates G6PD. | wikipedia.orgresearchgate.net |
| O-GlcNAc Glycosylation | Reversibly regulates G6PD function. | nih.gov |
| Ubiquitination | Involved in regulating protein stability. | nih.govresearchgate.net |
| Glutarylation | Identified as a regulator of G6PD activity. | nih.govresearchgate.net |
G6PD activity is finely tuned by allosteric regulation, primarily by the availability of its substrate and the ratio of its product to its coenzyme.
Substrate Stimulation : The enzyme is stimulated by its substrate, G6P. wikipedia.org
NADPH/NADP+ Ratio : The most significant regulatory factor is the intracellular ratio of NADPH to NADP+. wikipedia.org A high NADPH/NADP+ ratio, typically around 100/1 in the cytosol, strongly inhibits G6PD activity. wikipedia.org When NADPH is consumed in biosynthetic reactions or in combating oxidative stress, the resulting increase in NADP+ levels stimulates G6PD to produce more NADPH. wikipedia.orgnih.gov NADPH is considered a potent inhibitor, capable of converting active G6PD dimers into inactive monomers. frontiersin.org
Structural NADP+ : As mentioned, the binding of NADP+ at the structural site allosterically enhances G6P binding and catalysis, representing a critical level of regulation. pnas.orgnih.govnih.gov
Phosphoglucose (B3042753) Isomerase (PGI) Function and Interconversion with Fructose (B13574) 6-phosphate
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a crucial cytosolic enzyme that catalyzes the reversible isomerization of D-Glucose 6-phosphate (G6P) to Fructose 6-phosphate (F6P). proteopedia.orgwikipedia.org This reaction is a key step in both glycolysis and gluconeogenesis, linking the two pathways. wikipedia.orgnih.gov The reaction is near-equilibrium, meaning its direction is dictated by the relative cellular concentrations of G6P and F6P. proteopedia.org
The catalytic mechanism involves a multi-step process facilitated by acid/base catalysis within the enzyme's active site. proteopedia.orgresearchgate.net The process for converting G6P to F6P can be summarized in three main steps:
Ring Opening : The enzyme first binds the cyclic form of G6P and catalyzes the opening of the pyranose ring to its open-chain form. nih.govresearchgate.net
Isomerization : Through an enediol intermediate, the enzyme facilitates the transfer of a proton, converting the aldose (glucose) into a ketose (fructose). wikipedia.orgresearchgate.net
Ring Closing : The open-chain F6P is then closed into its furanose ring form, which is subsequently released from the enzyme. researchgate.net
Glycogen Synthase Activation by D-Glucose 6-phosphate
In the pathway of glycogen synthesis, D-Glucose 6-phosphate serves as a powerful allosteric activator of glycogen synthase, the enzyme responsible for polymerizing glucose units into glycogen for storage. wikipedia.orgnih.gov The activity of glycogen synthase is tightly controlled by both covalent modification (phosphorylation) and allosteric regulation. diabetesjournals.org Phosphorylation by kinases inhibits the enzyme; however, this inhibition can be overcome by the binding of G6P. nih.govdiabetesjournals.org
The binding of G6P induces a significant conformational change in the glycogen synthase enzyme. nih.govnih.gov Structural studies of yeast glycogen synthase show that it exists as a tetramer and that G6P binding causes a rearrangement of the subunit interface. nih.govnih.gov This rearrangement frees the active site cleft, facilitating catalysis and promoting the synthesis of glycogen. nih.govnih.gov This mechanism ensures that when intracellular glucose levels are high, leading to elevated G6P, the excess glucose is efficiently channeled into storage as glycogen. wikipedia.org Research has identified specific arginine residues (e.g., Arg582 in liver glycogen synthase) as being critical for mediating the enzyme's sensitivity and response to G6P activation. diabetesjournals.orgresearchgate.net
Glycogen Phosphorylase Inhibition and Dephosphorylation by D-Glucose 6-phosphate
D-Glucose 6-phosphate (G6P) plays a crucial role in the regulation of glycogen metabolism, not only by activating glycogen synthase but also by inhibiting glycogen phosphorylase, the key enzyme responsible for glycogenolysis. nih.gov This dual regulatory function ensures that the synthesis and breakdown of glycogen are appropriately controlled in response to the cell's energy status.
The inhibition of glycogen phosphorylase by G6P is a multifaceted process involving both allosteric regulation and the promotion of its dephosphorylation. nih.govyoutube.com In its active form, glycogen phosphorylase exists as a phosphorylated enzyme (phosphorylase a). youtube.comyoutube.com G6P, along with glucose, can act as an allosteric inhibitor, binding to a site distinct from the active site and inducing a conformational change in the enzyme. youtube.com This change makes the phosphorylated serine residues more accessible to protein phosphatases, such as protein phosphatase 1 (PP1). youtube.comyoutube.com The subsequent dephosphorylation converts the active phosphorylase a to its less active, dephosphorylated form (phosphorylase b), thereby reducing the rate of glycogen breakdown. youtube.comyoutube.com
Research in hepatocytes has demonstrated that an increase in intracellular G6P levels, whether through glucokinase overexpression or other metabolic means, leads to the inactivation of phosphorylase. nih.govnih.gov This effect is synergistic with glucose, meaning that the presence of G6P enhances the inhibitory effect of glucose on glycogen phosphorylase. nih.gov Specifically, an increase in G6P can lower the concentration of glucose required to achieve half-maximal inactivation of the enzyme. nih.gov Furthermore, G6P has been shown to cause the translocation of phosphorylase a from a soluble fraction to a particulate fraction within the cell, a process that is also linked to its inactivation. nih.gov
The inhibitory effect of G6P on glycogen phosphorylase is a classic example of feedback inhibition. quora.com When G6P levels are high, it signals that the cell has an ample supply of glucose for energy, and therefore, the breakdown of stored glycogen is not immediately required. youtube.comquora.com
Table 1: Regulatory Effects of D-Glucose 6-phosphate on Glycogen Phosphorylase
| Regulatory Mechanism | Description | Outcome |
| Allosteric Inhibition | G6P binds to an allosteric site on glycogen phosphorylase, inducing a conformational change. youtube.com | Reduces the catalytic activity of the enzyme. |
| Promotion of Dephosphorylation | The conformational change induced by G6P exposes the phosphorylated serine residues to protein phosphatases. youtube.com | Conversion of the active phosphorylase a to the less active phosphorylase b. youtube.com |
| Synergistic Action with Glucose | G6P enhances the inhibitory effect of glucose on phosphorylase activity. nih.gov | More potent inhibition of glycogenolysis at lower glucose concentrations. |
| Enzyme Translocation | G6P promotes the movement of phosphorylase a from the soluble to the particulate fraction of the cell. nih.gov | Associated with the inactivation of the enzyme. |
Glucose-6-phosphatase System and its Associated Translocases
The glucose-6-phosphatase (G6Pase) system is a multi-component complex primarily located in the endoplasmic reticulum (ER) of liver and kidney cells. nih.govnih.gov Its main function is to hydrolyze D-glucose 6-phosphate into free glucose and inorganic phosphate, a critical step in maintaining blood glucose homeostasis during periods of fasting or starvation. nih.govnih.govwikipedia.org Unlike many other phosphatases, G6Pase is a membrane-bound enzyme system. nih.gov
The widely accepted "substrate-transport model" proposes that the G6Pase system consists of a catalytic subunit and several transporter proteins (translocases). nih.govnih.gov The catalytic site of the G6Pase enzyme is oriented towards the lumen of the endoplasmic reticulum. nih.govnih.gov
The key components of the glucose-6-phosphatase system are:
Glucose-6-phosphate translocase (G6PT) or SLC37A4: This transporter is responsible for the specific transport of D-glucose 6-phosphate from the cytoplasm into the lumen of the ER. nih.govwikipedia.org This translocation is the rate-limiting step for G6P hydrolysis in intact microsomes. wikipedia.org
Glucose-6-phosphatase catalytic subunit (G6PC): This enzyme, located within the ER lumen, catalyzes the hydrolysis of D-glucose 6-phosphate to glucose and inorganic phosphate. wikipedia.org
Transporters for products: Separate transporters are proposed to facilitate the exit of glucose (e.g., GLUT7) and inorganic phosphate from the ER lumen back into the cytoplasm. wikipedia.orgwikipedia.org
The genes encoding both the G6Pase catalytic subunit and the glucose-6-phosphate translocase have been identified and are linked to specific glycogen storage diseases when mutated. nih.govnih.gov The expression of the G6Pase system is regulated by various hormones, including insulin, glucagon, and glucocorticoids, as well as by glucose itself. nih.govwikipedia.org
Table 2: Components of the Glucose-6-phosphatase System
| Component | Function | Location |
| Glucose-6-phosphate translocase (G6PT/SLC37A4) | Transports D-glucose 6-phosphate from the cytoplasm into the ER lumen. nih.govwikipedia.org | Endoplasmic Reticulum Membrane |
| Glucose-6-phosphatase (G6PC) catalytic subunit | Hydrolyzes D-glucose 6-phosphate into glucose and inorganic phosphate. wikipedia.org | Endoplasmic Reticulum Lumen |
| Glucose Transporter (e.g., GLUT7) | Transports free glucose from the ER lumen to the cytoplasm. wikipedia.org | Endoplasmic Reticulum Membrane |
| Phosphate Transporter | Transports inorganic phosphate from the ER lumen to the cytoplasm. wikipedia.org | Endoplasmic Reticulum Membrane |
Other D-Glucose 6-phosphate Interacting Enzymes and Their Mechanistic Studies
D-Glucose 6-phosphate is a central metabolite that interacts with and regulates several other key enzymes in cellular metabolism.
Hexokinase: This enzyme catalyzes the first step of glycolysis, the phosphorylation of glucose to form D-glucose 6-phosphate. quora.com Hexokinase is subject to potent product inhibition by G6P. researchgate.netnih.gov This feedback inhibition is a critical regulatory mechanism that prevents the excessive uptake and phosphorylation of glucose when the cell's energy needs are met. quora.com Mechanistic studies have revealed a complex mode of inhibition. In brain hexokinase (HKI), G6P can bind to both the active site in the C-terminal half of the enzyme, where it competes with ATP, and to an allosteric site in the N-terminal half. researchgate.netnih.gov The binding of G6P to these sites is thought to induce conformational changes that hinder ATP binding and thus inhibit the enzyme's activity. nih.gov
Glucose-6-phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway, which is crucial for producing NADPH and the precursors for nucleotide biosynthesis. acs.orgwikipedia.org D-glucose 6-phosphate is the substrate for G6PD and therefore stimulates the enzyme's activity. wikipedia.org The catalytic mechanism involves the oxidation of G6P at the C1 position, with the transfer of a hydride to NADP+ to form NADPH. acs.orgebi.ac.uk This reaction is facilitated by a catalytic dyad of amino acid residues, typically a histidine and an aspartate, within the enzyme's active site. acs.org
Glucose-6-phosphate Isomerase (GPI): Also known as phosphoglucose isomerase (PGI), this enzyme catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate, a key step in both glycolysis and gluconeogenesis. ebi.ac.ukwikipedia.orgnih.gov The proposed mechanism involves three main steps: the opening of the glucose ring, an isomerization reaction via a cis-enediol intermediate, and the subsequent closing of the fructose ring. ebi.ac.ukwikipedia.org Specific amino acid residues, such as histidine and lysine, play crucial roles in the acid-base catalysis required for ring opening and the isomerization process. wikipedia.org
Table 3: Other Key Enzymes Interacting with D-Glucose 6-phosphate
| Enzyme | Interaction with D-Glucose 6-phosphate | Metabolic Pathway | Regulatory Mechanism/Mechanistic Detail |
| Hexokinase | Product Inhibition researchgate.netnih.gov | Glycolysis | G6P binds to both active and allosteric sites, causing conformational changes that inhibit ATP binding. researchgate.netnih.gov |
| Glucose-6-phosphate Dehydrogenase (G6PD) | Substrate acs.orgwikipedia.org | Pentose Phosphate Pathway | G6P is oxidized to 6-phosphoglucono-δ-lactone, with NADP+ being reduced to NADPH. acs.orgebi.ac.uk |
| Glucose-6-phosphate Isomerase (GPI) | Substrate/Product ebi.ac.ukwikipedia.org | Glycolysis/Gluconeogenesis | Catalyzes the reversible isomerization of G6P to fructose 6-phosphate via a cis-enediol intermediate. ebi.ac.ukwikipedia.org |
Cellular and Subcellular Regulatory Roles of D Glucose 6 Phosphate
Interplay with Cellular Energy Sensing Pathways (e.g., Mammalian Target of Rapamycin (B549165) (mTOR), AMP-activated Protein Kinase (AMPK))
G6P is intricately linked with the central energy-sensing pathways of the cell, namely the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). These pathways are master regulators of cell growth, proliferation, and metabolism, responding to changes in cellular energy status.
The mTORC1 signaling complex, a key promoter of anabolic processes, is sensitive to intracellular glucose levels. Low levels of G6P can promote the binding of hexokinase-2 to mTORC1, leading to its inhibition. mdpi.com Conversely, increased glucose uptake and subsequent G6P production can stimulate mTORC1 activity. mdpi.com This positions G6P as a critical signaling molecule that couples glucose availability to cell growth and protein synthesis.
AMPK, the cell's primary energy sensor, is activated under conditions of low energy (high AMP/ATP ratio) and acts to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes. nih.govyoutube.com G6P levels can influence AMPK activity. For instance, in some contexts, the activation of AMPK can mimic the inhibitory effect of certain fatty acids on the insulin-mediated induction of G6PD, the enzyme that produces G6P. nih.gov Furthermore, studies in yeast have shown that G6P, and not fructose-1,6-bisphosphate, is involved in controlling the phosphorylation state of the AMPK homolog, Snf1. nih.gov This interplay between G6P and AMPK highlights a sophisticated feedback loop where cellular energy status, as reflected by G6P levels, can fine-tune the activity of this master metabolic regulator.
Contribution to Cellular Redox Balance and Antioxidative Stress Response through NADPH Production
G6P plays a fundamental role in maintaining cellular redox balance and protecting against oxidative stress through its metabolism in the pentose (B10789219) phosphate (B84403) pathway (PPP). The first and rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), catalyzes the oxidation of G6P to 6-phosphogluconolactone, a reaction that concurrently reduces NADP⁺ to NADPH. tandfonline.comtandfonline.comnih.govmdpi.com
NADPH is a crucial reducing equivalent essential for a multitude of cellular processes, most notably the regeneration of the primary antioxidant, glutathione (B108866), from its oxidized form (GSSG) by glutathione reductase. tandfonline.comnih.govnih.gov A robust pool of reduced glutathione is vital for detoxifying reactive oxygen species (ROS) and mitigating cellular damage. tandfonline.comnih.gov Therefore, the availability of G6P directly influences the cell's capacity to produce NADPH and thereby counter oxidative stress. tandfonline.comtandfonline.complos.org
Deficiencies in G6PD activity, leading to impaired NADPH production, can result in a disturbed redox homeostasis, making cells more susceptible to oxidative damage. tandfonline.comtandfonline.com This is particularly evident in erythrocytes, where G6PD deficiency can lead to hemolytic anemia. tandfonline.comtandfonline.com Conversely, increasing G6PD activity has been shown to restore redox balance in cells exposed to high glucose-induced oxidative stress. plos.org The generation of NADPH from G6P is critical not only for antioxidant defense but also for reductive biosynthesis and is a key factor in cell survival. nih.govnih.gov
D-Glucose 6-phosphate-Mediated Signaling Cascades
Beyond its direct metabolic roles, G6P is emerging as a signaling molecule that can initiate and modulate various intracellular signaling cascades. The metabolism of G6P via G6PD and the subsequent production of NADPH are central to these signaling functions. nih.govnih.gov
Several key signaling pathways are influenced by G6PD activity and, by extension, G6P availability. These include:
Cytokine-cytokine receptor interaction pathway: This pathway has been identified as significantly correlated with G6PD-associated genes. nih.gov
MAPK signaling pathway: This is another major pathway influenced by G6PD. nih.gov
PI3K-Akt signaling pathway: Insulin-induced G6PD expression is regulated by the PI3K/Akt pathway, and G6PD status, in turn, can regulate this pathway in certain cancer cells. nih.gov
STAT3/5 signaling pathway: G6PD may regulate apoptosis and proliferation in some cancer cells through this pathway. nih.gov
The generation of ROS, which can be both a consequence of and a modulator of signaling, is also intricately linked to G6P metabolism. nih.govnih.gov G6PD-derived NADPH is required for the function of NADPH oxidases (NOX), enzymes that generate ROS. mdpi.comnih.gov This creates a complex scenario where G6P can have both pro-oxidant and antioxidant effects, depending on the cellular context. nih.gov This dual role allows G6P to participate in redox signaling, influencing processes like cell growth, differentiation, and the stress response. mdpi.comnih.govnih.gov
Regulation of Specific Cellular Functions (e.g., Vascular Smooth Muscle Contractility, Protein Synthesis)
The regulatory influence of D-Glucose 6-phosphate extends to highly specific cellular functions, notably vascular smooth muscle contractility and protein synthesis.
Vascular Smooth Muscle Contractility: G6P metabolism, through the activity of G6PD, is a key regulator of vascular smooth muscle contraction. nih.govnih.gov Increased G6PD activity and subsequent NADPH production are associated with enhanced contractility of coronary arteries. nih.govnih.gov Knocking down G6PD reduces NADPH levels, leading to decreased intracellular calcium concentrations and myosin light chain phosphorylation, which in turn reduces contractility. nih.gov Conversely, overexpression of G6PD augments vascular contraction. nih.gov The mechanism involves G6PD-derived NADPH influencing calcium influx, which is a primary trigger for muscle contraction. nih.gov Furthermore, inhibition of G6PD has been shown to promote a shift in vascular smooth muscle cells from a synthetic to a contractile state. nih.gov
Protein Synthesis: As a key signaling node, the mTORC1 pathway, which is influenced by G6P levels, is a central regulator of protein synthesis. mdpi.com By modulating mTORC1 activity, G6P can indirectly control the phosphorylation of downstream targets that are essential for initiating translation and promoting the synthesis of proteins. mdpi.com Specifically, mTORC1 activates S6K1, a kinase that plays a significant role in protein synthesis. mdpi.com This link between glucose availability, G6P levels, and mTORC1 signaling ensures that protein synthesis is coupled to the cell's energetic and nutrient status.
Extracellular Signaling Roles in Microbial Contexts (e.g., Pseudomonas aeruginosa Biofilm Formation)
Intriguingly, D-Glucose 6-phosphate can also function as an extracellular signaling molecule, particularly in microbial communities. A prominent example is its role in regulating biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. asm.orgnih.govnih.gov
P. aeruginosa can sense extracellular G6P, which acts as a signal to modulate its transition from a motile, planktonic state to a sessile, biofilm-associated lifestyle. asm.orgnih.gov This response is dependent on the two-component sensor SagS. asm.orgnih.gov The presence of extracellular G6P, which is often released during cell lysis in a host environment, is interpreted by the bacterium as a cue to enhance attachment and biofilm formation. asm.orgnih.govnih.gov
The signaling cascade initiated by G6P involves an increase in the intracellular levels of the second messenger cyclic-di-GMP (c-di-GMP). asm.orgnih.gov Elevated c-di-GMP levels are a key signal for promoting biofilm formation in many bacterial species. nih.gov This G6P-induced increase in c-di-GMP is mediated by the diguanylate cyclase NicD, and this process requires the presence of SagS. asm.orgnih.gov This discovery highlights a sophisticated mechanism of inter-kingdom communication, where a host-derived molecule can be co-opted by a pathogen to regulate its virulence and survival strategies. asm.orgnih.gov
Interactive Data Table: Regulatory Roles of D-Glucose 6-phosphate
| Cellular Process | Regulatory Role of D-Glucose 6-phosphate | Key Mediators | Outcome | References |
| Intracellular Calcium Homeostasis | Inhibition of SERCA pump activity | SERCA | Reduced Ca²⁺ sequestration in the ER | nih.gov |
| Cellular Energy Sensing | Modulation of mTORC1 and AMPK pathways | mTORC1, AMPK | Regulation of cell growth and metabolism | mdpi.comnih.govnih.gov |
| Redox Balance | Production of NADPH via the pentose phosphate pathway | G6PD, NADPH, Glutathione | Antioxidative stress response | tandfonline.comtandfonline.comnih.govplos.org |
| Signaling Cascades | Modulation of various signaling pathways | G6PD, NADPH, ROS | Regulation of cell proliferation, apoptosis, and stress response | nih.govnih.gov |
| Vascular Smooth Muscle Contractility | Regulation of contraction and phenotype | G6PD, NADPH, Ca²⁺ | Increased contractility | nih.govnih.govnih.gov |
| Protein Synthesis | Indirect regulation via mTORC1 signaling | mTORC1, S6K1 | Coupling of protein synthesis to nutrient status | mdpi.com |
| Pseudomonas aeruginosa Biofilm Formation | Extracellular signal for biofilm development | SagS, c-di-GMP, NicD | Enhanced attachment and biofilm formation | asm.orgnih.govnih.gov |
Advanced Research Methodologies and Applications for D Glucose 6 Phosphate Studies
Enzymatic Assays for D-Glucose 6-phosphate and Related Enzyme Activities
Enzymatic assays are fundamental for quantifying G6P and assessing the activity of associated enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD). These methods are prized for their specificity and speed. nih.gov The core principle of these assays involves the oxidation of G6P to 6-phosphoglucono-δ-lactone, a reaction catalyzed by G6PD. lsuhsc.edu This oxidation is coupled with the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. nih.govlsuhsc.edu The amount of NADPH produced is directly proportional to the initial G6P concentration or the G6PD activity in the sample.
Spectrophotometric and fluorometric methods directly measure the NADPH generated in the enzymatic reaction.
Spectrophotometry: This technique quantifies NADPH by measuring its characteristic light absorbance at a wavelength of 339 or 340 nm. nih.govnih.gov It serves as a reference method for diagnosing G6PD deficiency by measuring the rate of increase in absorbance. nih.govnih.gov While reliable, the sensitivity can be limited by the relatively low extinction coefficient of NADPH. nih.gov
Fluorometry: This method offers higher sensitivity by detecting the fluorescence of NADPH at an emission wavelength of approximately 460-470 nm, following excitation around 355 nm. nih.govnih.gov To further amplify the signal and enhance sensitivity, some fluorometric assays employ a secondary enzymatic cycling system. nih.gov For instance, the generated NADPH can react with a probe like resazurin (B115843) in the presence of diaphorase to produce the highly fluorescent molecule resorufin. nih.gov This amplification allows for a lower limit of detection, making it suitable for samples with low G6P concentrations. nih.gov Commercially available kits provide fluorescence-based methods for detecting G6P in samples such as tissue homogenates and cell cultures. bertin-bioreagent.com
Table 1: Comparison of Detection Methods
| Method | Principle | Detection Wavelength (nm) | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|---|
| Spectrophotometry | Measures absorbance of NADPH | 339-340 nm (Absorbance) | Reference method, reliable | Lower sensitivity | nih.govnih.gov |
| Fluorometry (Direct) | Measures fluorescence of NADPH | Ex: ~355 nm, Em: ~460 nm | Higher sensitivity than spectrophotometry | Interference from autofluorescent molecules | nih.govnih.govnih.gov |
| Fluorometry (Amplified) | NADPH reduces a probe (e.g., resazurin) to a highly fluorescent product (e.g., resorufin) | Ex: 530-540 nm, Em: 585-595 nm (for resorufin-based assays) | Very high sensitivity, low detection limit (e.g., 10 pmol) | Requires additional enzyme (diaphorase) and probe | nih.govbertin-bioreagent.com |
Colorimetric assays represent a convenient and high-throughput alternative for G6P detection. nih.gov Similar to other enzymatic methods, they begin with the G6PD-catalyzed oxidation of G6P. nih.govresearchgate.net The generated NADPH then acts as a reducing agent for a chromogenic substrate, typically a tetrazolium salt such as WST-1 (2-(4-indophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H tetrazolium). nih.govnih.gov This reaction, often facilitated by an electron carrier like 1-methoxy-5-methylphenazium methylsulfate (B1228091) (1-mPMS), produces a water-soluble formazan (B1609692) dye. nih.govnih.gov The resulting color intensity, which can be measured using a microplate reader at a specific wavelength (e.g., 450 nm), is proportional to the amount of G6P in the sample. abcam.comresearchgate.net
The development of a robust colorimetric assay requires careful optimization of several parameters: nih.govnih.gov
pH: The optimal pH must balance the requirements of the enzyme (G6PD activity is maximal around pH 7.8) and the chromogenic reaction (sensitivity of WST-1 increases at higher pH). nih.gov Studies have identified an optimal pH range of 7.8-8.5 for the coupled reaction. nih.gov
Enzyme/Dye Concentration: The concentrations of G6PD, NADP+, and the tetrazolium salt must be optimized to ensure the reaction proceeds efficiently and produces a measurable signal across the desired range of G6P concentrations. nih.govnih.gov
Reaction Time: The incubation time is adjusted to ensure the reaction reaches completion or a stable endpoint, allowing for accurate and reproducible measurements. nih.govnih.gov A 30-minute incubation is often sufficient. nih.gov3hbiomedical.com
These assays can achieve high sensitivity, with detection limits reported as low as 0.15 μM. nih.govnih.gov
Chromatographic Separation and Quantification Techniques (e.g., High-Performance Liquid Chromatography (HPLC))
While enzymatic assays are effective, they cannot distinguish between sugar phosphate isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of G6P, offering the advantage of resolving it from other structurally similar compounds like fructose (B13574) 6-phosphate. sielc.comsielc.com
Due to the high polarity of sugar phosphates, specialized chromatographic modes are employed. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is a common approach. sielc.comsielc.com For instance, columns like Newcrom B can separate G6P and fructose 6-phosphate using a mobile phase of acetonitrile, water, and an acid modifier like formic acid. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for retaining and separating these polar analytes. chromatographyonline.com
Because sugar phosphates lack a strong chromophore for UV detection, alternative detection methods are necessary: nih.gov
Evaporative Light Scattering Detector (ELSD)
Charged Aerosol Detector (CAD)
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high sensitivity and specificity. It allows for quantification using multiple reaction monitoring (MRM) mode, where specific transitions from a parent ion to a fragment ion are tracked. researchgate.net
Table 2: Example HPLC Conditions for D-Glucose 6-phosphate Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column Type | Mixed-Mode (Newcrom B, 4.6x150 mm) | HILIC (Shodex HILICpak VT-50 2D, 2.0x150 mm) | sielc.comchromatographyonline.com |
| Mobile Phase | Acetonitrile (50%) and 0.5% Formic Acid in Water | 25 mM Ammonium Formate in Water / Acetonitrile (80:20 v/v) | sielc.comchromatographyonline.com |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | sielc.comchromatographyonline.com |
| Detection | ELSD, CAD, or MS | ESI-MS (SIM negative: m/z 259) | sielc.comchromatographyonline.com |
Structural Biology Approaches (X-ray Crystallography, Cryo-Electron Microscopy) for Enzyme-Ligand Complexes
Structural biology techniques provide atomic-level insights into how G6P interacts with the enzymes that bind it, most notably G6PD.
X-ray Crystallography: This has been the primary method for determining the three-dimensional structure of G6PD. nih.gov Crystal structures of human G6PD and G6PD from pathogens like Trypanosoma cruzi have been solved, both in the apo form (enzyme alone) and in complex with G6P or the coenzyme NADP+. lsuhsc.eduresearchgate.netnih.gov These structures reveal critical details about the enzyme's architecture, including the G6P binding site and a separate, structural NADP+ binding site that is crucial for the stability of the human enzyme. lsuhsc.edurcsb.org For example, the crystal structure of a human G6PD variant (Canton) was determined at 3 Å resolution, showing a tetramer composed of a dimer of dimers. lsuhsc.edurcsb.org Analysis of these structures helps explain how mutations can lead to G6PD deficiency by affecting substrate binding or protein stability. lsuhsc.edu
Cryo-Electron Microscopy (Cryo-EM): As a complementary technique, cryo-EM is also used to study the structure of G6PD and its complexes, providing valuable information on the enzyme's conformational states. nih.govresearchgate.net
These structural studies are vital for understanding the enzyme's catalytic mechanism and for the rational design of drugs targeting G6PD from infectious organisms. nih.govresearchgate.net
Kinetic Modeling and Computational Simulations of Metabolic Flux and Control
D-Glucose 6-phosphate is the entry point into the pentose (B10789219) phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide synthesis. elabscience.com Kinetic modeling and computational simulations are used to understand the dynamics and regulation of this pathway. researchgate.netpeerj.com
These "bottom-up" approaches involve building mathematical models based on the kinetic properties of the individual enzymes in the pathway, including G6PD. researchgate.netebi.ac.uk Researchers quantify enzyme concentrations and kinetic parameters (like Vmax and Km) and integrate this data into a system of equations that can simulate the concentrations of metabolites and the rates of reactions (fluxes) over time. researchgate.netresearchgate.net
These models can be used to:
Predict how the pathway responds to perturbations, such as a sudden influx of glucose or exposure to oxidative stress. researchgate.netebi.ac.uk
Investigate how flux is rerouted between glycolysis and the PPP under different physiological conditions. nih.gov For example, modeling has shown that adaptation to oxidative stress involves a coordinated upregulation of G6PD activity and control of glycolytic enzymes to redirect carbon flow into the PPP for NADPH production. nih.gov
Stable Isotope Labeling Strategies in Metabolomics Research
Stable isotope labeling is a powerful technique used in metabolomics to trace the flow of atoms through metabolic networks. nih.gov To study the fate of G6P, cells or organisms are supplied with a substrate, typically glucose, that has been enriched with a stable isotope like carbon-13 (¹³C). nih.govresearchgate.net
Once inside the cell, the labeled glucose is phosphorylated to form ¹³C-labeled G6P. researchgate.net This labeled G6P can then enter various pathways. By using mass spectrometry or NMR to analyze the mass and labeling patterns of downstream metabolites, researchers can quantify the relative flux through different pathways. nih.govnih.gov
Key applications include:
Distinguishing Glycolysis vs. PPP Flux: Using specifically labeled glucose, such as [1,2-¹³C₂]glucose, allows for the precise estimation of flux through the PPP versus glycolysis. nih.gov The pattern of ¹³C atoms in products like lactate (B86563) or ribose-5-phosphate (B1218738) reveals the path taken by the original glucose molecule. csic.es
Identifying Active Pathways: Tracing the incorporation of ¹³C from glucose into a wide range of cellular components (amino acids, nucleotides, lipids) can provide a global view of metabolic activity. acs.org
Investigating Compartmentation: In complex organisms like plants, isotope labeling can help elucidate fluxes within different cellular compartments, such as the cytosol and plastids. nih.gov
The choice of isotopic tracer is critical; for instance, [1,2-¹³C₂]glucose has been shown to be highly effective for estimating fluxes in both glycolysis and the PPP. nih.gov These methods are indispensable for understanding how cells dynamically allocate G6P to meet their biosynthetic and redox needs. nih.gov
In Vitro Cell-Based Assays for Metabolic Pathway Analysis
D-Glucose 6-phosphate (disodium salt) is indispensable for a variety of in vitro cell-based assays designed to dissect metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). assaygenie.comclinisciences.comkhanacademy.org These assays often use cell lysates or permeabilized cells, allowing researchers to bypass upstream glucose transport and phosphorylation steps and directly probe the activity of specific enzymes within a pathway.
A primary application is in the measurement of Glucose-6-Phosphate Dehydrogenase (G6PDH) activity, the rate-limiting enzyme of the pentose phosphate pathway. caymanchem.comsigmaaldrich.com In these assays, G6P is provided as the substrate. G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, which involves the simultaneous reduction of the cofactor NADP+ to NADPH. sigmaaldrich.comnih.gov The production of NADPH can be monitored spectrophotometrically or fluorometrically, providing a direct measure of G6PDH activity. caymanchem.comnih.gov This method is crucial for studying cellular redox balance and the generation of precursors for nucleotide biosynthesis. scbt.comkhanacademy.org
Furthermore, by using isotopically labeled G6P, researchers can trace the metabolic fate of the carbon skeleton through different pathways. For instance, the use of [1-¹⁴C]glucose, which is converted to [1-¹⁴C]G6P intracellularly, allows for the quantification of PPP activity by measuring the release of ¹⁴CO₂. More advanced techniques utilize stable isotopes and mass spectrometry to analyze the flux through glycolysis versus the PPP, providing a dynamic view of metabolic regulation. nih.gov
These assays are instrumental in understanding the metabolic shifts that occur in various physiological and pathological states, including cancer, where the Warburg effect leads to altered glucose metabolism, and in studying the mechanism of action of drugs that target metabolic pathways. nih.govresearchgate.netnih.gov
Table 1: Examples of In Vitro Assays Utilizing D-Glucose 6-phosphate
| Assay Type | Target Pathway/Enzyme | Principle of Detection | Research Application |
| G6PDH Activity Assay | Pentose Phosphate Pathway / G6PDH | Spectrophotometric or fluorometric measurement of NADPH production. caymanchem.comsigmaaldrich.com | Assessing cellular antioxidant capacity, screening for G6PDH deficiency, studying cancer metabolism. caymanchem.comhoriba.com |
| Metabolic Flux Analysis | Glycolysis & Pentose Phosphate Pathway | Mass spectrometry or NMR analysis of metabolites from isotopically labeled G6P. nih.gov | Quantifying the relative contribution of different pathways to glucose metabolism. |
| Phosphoglucose (B3042753) Isomerase Assay | Glycolysis | Coupled enzyme assay where the product, fructose-6-phosphate, is used in subsequent reactions that lead to a detectable change (e.g., NADPH production). | Studying glycolytic enzyme kinetics and regulation. |
| Glycogen (B147801) Synthesis Assay | Glycogen Metabolism | G6P is converted to glucose-1-phosphate, a precursor for glycogen synthesis. Incorporation of radiolabeled glucose from G6P into glycogen is measured. | Investigating the regulation of energy storage in liver and muscle cells. |
Biosynthetic Pathway Elucidation Utilizing D-Glucose 6-phosphate as a Precursor (e.g., Archaetidyl-myo-inositol Synthesis)
D-Glucose 6-phosphate serves as a fundamental building block for a wide array of biomolecules. A notable example of its role as a precursor is in the biosynthesis of myo-inositol and its derivatives, which are crucial components of cell membranes and signaling molecules across all domains of life. nih.govnih.gov In the domain Archaea, which are known for their unique ether-linked membrane lipids that provide stability in extreme environments, G6P is the starting point for the synthesis of archaetidyl-myo-inositol. nih.govrsc.org
The biosynthesis initiates with the conversion of D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate. nih.gov This intramolecular cyclization and reduction reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). nih.govresearchgate.net This is the committed step for inositol (B14025) synthesis. oup.comresearchgate.net Subsequent dephosphorylation yields free myo-inositol.
In the methanogen Methanothermobacter thermautotrophicus, a novel pathway for archaetidyl-myo-inositol (AI) synthesis has been elucidated. nih.govnih.gov This pathway proceeds via the following key steps:
Precursor Synthesis : D-glucose 6-phosphate is converted to 1L-myo-inositol 1-phosphate by MIPS. nih.govnih.gov
Lipid Activation : The archaeal lipid core, archaeol, is activated with CTP to form CDP-archaeol. nih.govfrontiersin.org
Condensation : Archaetidylinositol phosphate (AIP) synthase, an enzyme homologous to eukaryotic phosphatidylinositol synthase, catalyzes the condensation of CDP-archaeol and 1L-myo-inositol 1-phosphate to form archaetidyl-myo-inositol phosphate (AIP). nih.govnih.govnih.gov
Final Dephosphorylation : A phosphatase then removes the phosphate group from the inositol headgroup of AIP to yield the final product, archaetidyl-myo-inositol. nih.govnih.gov
This research highlights the central role of D-glucose 6-phosphate in providing the essential hexose (B10828440) scaffold for the synthesis of complex and vital membrane lipids in archaea, underscoring the conservation and adaptation of fundamental metabolic pathways across different life forms. nih.gov
Table 2: Key Steps in Archaetidyl-myo-inositol Biosynthesis from D-Glucose 6-phosphate
| Step | Precursor(s) | Enzyme | Product | Significance |
| 1 | D-Glucose 6-phosphate | myo-Inositol-1-phosphate synthase (MIPS) | 1L-myo-Inositol 1-phosphate | Commits the glucose scaffold to inositol synthesis. nih.govoup.com |
| 2 | 1L-myo-Inositol 1-phosphate, CDP-archaeol | Archaetidylinositol phosphate (AIP) synthase | Archaetidyl-myo-inositol phosphate (AIP) | Couples the inositol headgroup to the archaeal lipid core. nih.govnih.gov |
| 3 | Archaetidyl-myo-inositol phosphate (AIP) | AIP phosphatase | Archaetidyl-myo-inositol (AI) | Forms the final, functional inositol-containing ether lipid. nih.govnih.gov |
Research on Novel Modulators and Inhibitors of D-Glucose 6-phosphate-Related Enzymes
The enzymes that metabolize D-Glucose 6-phosphate are critical for cellular function and have become important targets for therapeutic intervention in various diseases, including cancer, metabolic disorders, and infectious diseases. researchgate.netnih.gov Consequently, significant research efforts are directed towards the discovery and development of novel modulators and inhibitors of these enzymes.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitors: G6PDH is a key target, particularly in oncology, because many cancer cells exhibit increased flux through the pentose phosphate pathway to support rapid proliferation and combat oxidative stress. researchgate.netnih.gov Inhibiting G6PDH can selectively harm cancer cells by depleting NADPH levels, leading to increased reactive oxygen species (ROS) and reduced biosynthetic capacity.
Steroidal Inhibitors : Research has focused on derivatives of dehydroepiandrosterone (B1670201) (DHEA), a known uncompetitive inhibitor of G6PDH. nih.govacs.org By modifying the steroid nucleus, researchers have developed novel pregnane (B1235032) derivatives with significantly improved potency (up to 10-fold) in both enzymatic and cellular assays. nih.govacs.org These compounds represent promising leads for developing agents that can modulate G6PDH activity in a therapeutic context. nih.gov
Natural Product Inhibitors : High-throughput screening of chemical libraries has identified natural products as potent G6PDH inhibitors. For example, Wedelolactone was identified as a non-competitive, reversible inhibitor of human G6PDH and was shown to suppress the proliferation of ovarian cancer cells. nih.gov
Glucose-6-Phosphatase (G6Pase) Inhibitors: G6Pase is the key enzyme in gluconeogenesis and glycogenolysis, responsible for the final step of glucose production in the liver. nih.govnih.gov Its inhibition is a major strategy for managing hyperglycemia in type 2 diabetes.
Chlorogenic Acid Analogues : Synthetic analogues of chlorogenic acid, such as S3483, have been developed as potent and competitive inhibitors of the G6Pase system. nih.gov These inhibitors have demonstrated the ability to lower blood glucose levels in animal models of diabetes.
Thiourea Derivatives : Recent studies have explored 2-picolylamine thioureas as inhibitors of G6Pase. Some of these derivatives have shown significant in vivo inhibition of the enzyme, suggesting their potential as antidiabetic agents. nih.gov
This area of research is highly active, with ongoing efforts to identify more potent, selective, and pharmacologically viable modulators of G6P-related enzymes for a range of therapeutic applications. nih.govfrontiersin.org
Table 3: Selected Modulators and Inhibitors of G6P-Related Enzymes
| Modulator/Inhibitor | Target Enzyme | Mechanism/Class | Therapeutic Area of Interest |
| Pregnane Derivatives | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Uncompetitive Inhibitor nih.govacs.org | Oncology nih.gov |
| Wedelolactone | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Non-competitive, Reversible Inhibitor nih.gov | Oncology nih.gov |
| Chlorogenic Acid Analogue (S3483) | Glucose-6-Phosphatase (G6Pase) | Competitive Inhibitor nih.gov | Type 2 Diabetes nih.gov |
| 2-Picolylamine Thioureas | Glucose-6-Phosphatase (G6Pase) | Enzyme Inhibitor nih.gov | Type 2 Diabetes nih.gov |
Q & A
What are the primary metabolic roles of D-glucose 6-phosphate (G6P) in cellular biochemistry, and how can these roles be experimentally validated?
Basic Research Focus
D-Glucose 6-phosphate (G6P) is a central metabolite in glycolysis and the pentose phosphate pathway (PPP). It acts as a substrate for glucose-6-phosphate dehydrogenase (G6PD) in the PPP, generating NADPH for redox balance, and for phosphoglucose isomerase in glycolysis, directing carbon flux toward ATP production .
Methodological Validation :
- Pathway-Specific Assays : Use isotopic labeling (e.g., ¹³C-glucose) to track G6P flux via LC-MS or NMR. For PPP activity, measure NADPH production spectrophotometrically at 340 nm .
- Enzyme Inhibition Studies : Apply PPP inhibitors (e.g., 6-AN, a G6PD inhibitor) to isolate G6P’s role in glycolysis vs. PPP .
How do solubility and storage conditions impact the experimental utility of D-glucose 6-phosphate?
Basic Research Focus
G6P’s disodium salt form enhances aqueous solubility (100 mg/mL in water at 25°C) due to its ionic nature, making it suitable for in vitro enzymatic assays . However, hygroscopicity requires strict storage protocols.
Methodological Recommendations :
- Storage : Store at −20°C in anhydrous, sealed containers to prevent hydrolysis. For short-term use (≤1 week), 4°C is acceptable but may risk microbial contamination .
- Solution Preparation : Prepare fresh solutions in ultrapure water (18.2 MΩ·cm) to avoid contaminants affecting enzyme kinetics .
How can researchers optimize hexokinase activity assays using D-glucose 6-phosphate as a substrate?
Advanced Research Focus
G6P is both a product of hexokinase (HK) and a competitive inhibitor at high concentrations. Balancing substrate and product levels is critical for accurate kinetic measurements .
Experimental Design :
- Substrate Titration : Use G6P at 0.1–5 mM to establish linear reaction rates. Monitor NADH-linked assays (e.g., coupling with G6PD) at 340 nm .
- Inhibition Controls : Include 2-deoxy-D-glucose 6-phosphate (non-metabolizable analog) to distinguish HK-specific activity from background phosphatase activity .
How can metabolic flux analysis (MFA) resolve contradictions in G6P’s role in cancer vs. normal cell metabolism?
Advanced Research Focus
Cancer cells exhibit the Warburg effect, prioritizing glycolysis over oxidative phosphorylation. However, PPP activity varies across cancer types, leading to conflicting reports on G6P’s NADPH contribution .
Methodological Approach :
- Isotope Tracing : Use [1,2-¹³C]glucose to distinguish glycolytic (lactate production) vs. PPP (ribose-5-phosphate labeling) flux .
- Gene Knockdown Models : Silence G6PD or HK isoforms in cancer cells to quantify compensatory pathways (e.g., glutaminolysis) via metabolomics .
What advanced analytical techniques are suitable for quantifying G6P in complex biological matrices?
Advanced Research Focus
Traditional enzymatic assays lack sensitivity for low-abundance G6P in tissues. Modern methods combine separation and detection for higher precision.
Methodology :
- LC-SERS (Liquid Chromatography-Surface Enhanced Raman Spectroscopy) : Enables detection at nanomolar levels with minimal sample preparation. Validate using spiked internal standards (e.g., deuterated G6P) .
- HILIC-MS/MS (Hydrophilic Interaction Chromatography) : Resolves polar metabolites like G6P from co-eluting compounds in cell lysates. Use ion-pairing agents (e.g., tributylamine) to enhance retention .
How can researchers reconcile discrepancies in G6P’s effects on autophagy and apoptosis?
Advanced Research Focus
G6P modulates AMPK/mTOR signaling, influencing autophagy. However, its role in apoptosis is context-dependent, with studies showing both pro- and anti-apoptotic effects .
Experimental Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
